Cas no 446-22-0 (2-Fluoropropiophenone)
2-Fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluorophenyl)propan-1-one
- 2-Fluoropropiophenone
- 2-Fluoropropiophendne
- 2'-Fluoropropiophenone
- 2′-Fluoropropiophenone
- D-Fructose
- Ethyl 2-Fluorophenyl Ketone
- 1-(2-Fluorophenyl)-1-propanone
- NSNSIFGTEGKZFK-UHFFFAOYSA-N
- 1-Propanone, 1-(2-fluorophenyl)-
- 1-(2-fluorphenyl)propan-1-on
- 2`-Fluoropropiophenone
- PubChem19917
- 1-(2-fluoro-phenyl)-propan-1-one
- SBB086854
- 1-(2-Fluorophenyl)-1-propanone #
- MB00205
- SY003995
- F0450
- CS-W018096
- 1-PROPANONE,2-FLUORO-1-PHENYL-
- AKOS005207266
- 2 inverted exclamation mark -Fluoropropiophenone
- PS-8917
- FT-0612454
- AMY13511
- AC1213
- DTXSID40963246
- NS00050531
- MFCD00009893
- EN300-105148
- AC-10641
- 446-22-0
- SCHEMBL1155949
- 2'-Fluoropropiophenone; 1-(2-Fluorophenyl)-1-propanone; 2-Fluorophenyl Ethyl Ketone
- DB-021140
-
- MDL: MFCD00009893
- Inchi: 1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
- InChI Key: NSNSIFGTEGKZFK-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(CC)=O
- BRN: 3235723
Computed Properties
- Exact Mass: 152.06400
- Monoisotopic Mass: 152.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.102(lit.)
- Melting Point: 95-99 °C
- Boiling Point: 204.119 ℃ at 760 mmHg
- Flash Point: 175 °F
- Refractive Index: n20/D 1.5043(lit.)
- Water Partition Coefficient: Soluble in chloroform, methanol. Not miscible in water.
- PSA: 17.07000
- LogP: 2.22730
- Solubility: Insoluble in water
2-Fluoropropiophenone Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/38
- Safety Term:S26;S36
2-Fluoropropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Fluoropropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-100g |
2-Fluoropropiophenone |
446-22-0 | 98% | 100g |
¥1606.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-10g |
2-Fluoropropiophenone |
446-22-0 | 98% | 10g |
¥473.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-1g |
2-Fluoropropiophenone |
446-22-0 | 98% | 1g |
¥92.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-25g |
2-Fluoropropiophenone |
446-22-0 | 98% | 25g |
¥540.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-2g |
2-Fluoropropiophenone |
446-22-0 | 98% | 2g |
¥147.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F108013-5g |
2-Fluoropropiophenone |
446-22-0 | 98% | 5g |
¥333.90 | 2023-09-03 | |
| Chemenu | CM304147-1000g |
1-(2-Fluorophenyl)propan-1-one |
446-22-0 | 95+% | 1000g |
$484 | 2021-06-16 | |
| Alichem | A015031189-250mg |
2'-Fluoropropiophenone |
446-22-0 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A015031189-500mg |
2'-Fluoropropiophenone |
446-22-0 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A015031189-1g |
2'-Fluoropropiophenone |
446-22-0 | 97% | 1g |
$1475.10 | 2023-09-01 |
2-Fluoropropiophenone Suppliers
2-Fluoropropiophenone Related Literature
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Lulu Zhao,Pinhua Li,Hao Zhang,Lei Wang Org. Chem. Front. 2019 6 87
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Yanli Xu,Weigao Hu,Xiaodong Tang,Jinwu Zhao,Wanqing Wu,Huanfeng Jiang Chem. Commun. 2015 51 6843
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Yanli Xu,Weigao Hu,Xiaodong Tang,Jinwu Zhao,Wanqing Wu,Huanfeng Jiang Chem. Commun. 2015 51 6843
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Zhao Yang,Chengkou Liu,Yu Zeng,Jingming Zhang,Zhixiang Wang,Zheng Fang,Kai Guo RSC Adv. 2016 6 89181
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Hasim Ibrahim,Antonio Togni Chem. Commun. 2004 1147
Additional information on 2-Fluoropropiophenone
Professional Introduction to 2-Fluoropropiophenone (CAS No. 446-22-0)
2-Fluoropropiophenone, with the chemical formula C9H9FO, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and reactivity. This compound, identified by the CAS number 446-22-0, serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study in synthetic organic chemistry and medicinal chemistry.
The introduction of fluorine into aromatic systems often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, attributes that are highly valued in drug design. 2-Fluoropropiophenone exemplifies this trend, as its fluorinated propiophenone core allows for facile functionalization at multiple positions, enabling the construction of complex scaffolds. Recent advancements in transition metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of this compound, facilitating the preparation of structurally diverse derivatives with potential therapeutic applications.
In the realm of pharmaceutical research, 2-Fluoropropiophenone has been employed in the development of novel kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The fluorine atom's ability to modulate electronic effects and hydrogen bonding interactions has been leveraged to improve drug-like properties such as solubility and target engagement. For instance, studies have demonstrated its role in synthesizing fluorinated analogs of known anticancer agents, where subtle modifications at the fluorine position lead to enhanced efficacy and reduced toxicity.
Moreover, the agrochemical industry has recognized the significance of 2-Fluoropropiophenone as a precursor in the production of advanced pesticides and herbicides. Its structural motif is integral to several compounds that exhibit potent activity against resistant strains of weeds and pests. The incorporation of fluorine into these agrochemicals not only improves their environmental stability but also extends their shelf life, ensuring prolonged efficacy in field applications.
The mechanistic studies on 2-Fluoropropiophenone have revealed intriguing insights into its role as a building block in asymmetric synthesis. Chiral auxiliaries and catalysts have been employed to achieve enantioselective transformations, yielding fluorinated enantiomers that are pivotal in developing enantiomerically pure pharmaceuticals. These advances underscore the compound's importance in constructing enantiomerically enriched libraries for high-throughput screening.
Recent computational studies have also highlighted the electronic properties of 2-Fluoropropiophenone, providing a deeper understanding of its reactivity patterns. Density functional theory (DFT) calculations have elucidated how the presence of fluorine influences charge distribution and orbital interactions, guiding chemists in designing more efficient synthetic routes. Such computational insights are increasingly integrated into experimental protocols, streamlining the discovery process for novel fluorinated compounds.
The industrial production of 2-Fluoropropiophenone (CAS No. 446-22-0) has seen significant improvements in yield and purity over recent years. Process optimization techniques, including continuous flow chemistry and green solvent systems, have been implemented to enhance scalability while minimizing environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
Future directions in research involving 2-Fluoropropiophenone are likely to focus on exploring its potential in medicinal chemistry beyond kinase inhibition. Emerging evidence suggests its utility in developing treatments for neurological disorders, where modulation of neurotransmitter activity is critical. Additionally, its role in material science is being investigated for applications such as organic electronics and liquid crystals, where fluorinated aromatic compounds contribute to unique material properties.
In conclusion, 2-Fluoropropiophenone represents a cornerstone compound in modern chemical synthesis, with far-reaching implications across pharmaceuticals, agrochemicals, and materials science. Its structural versatility and reactivity make it an indispensable tool for chemists seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new applications for this compound, its significance is poised to grow even further.
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